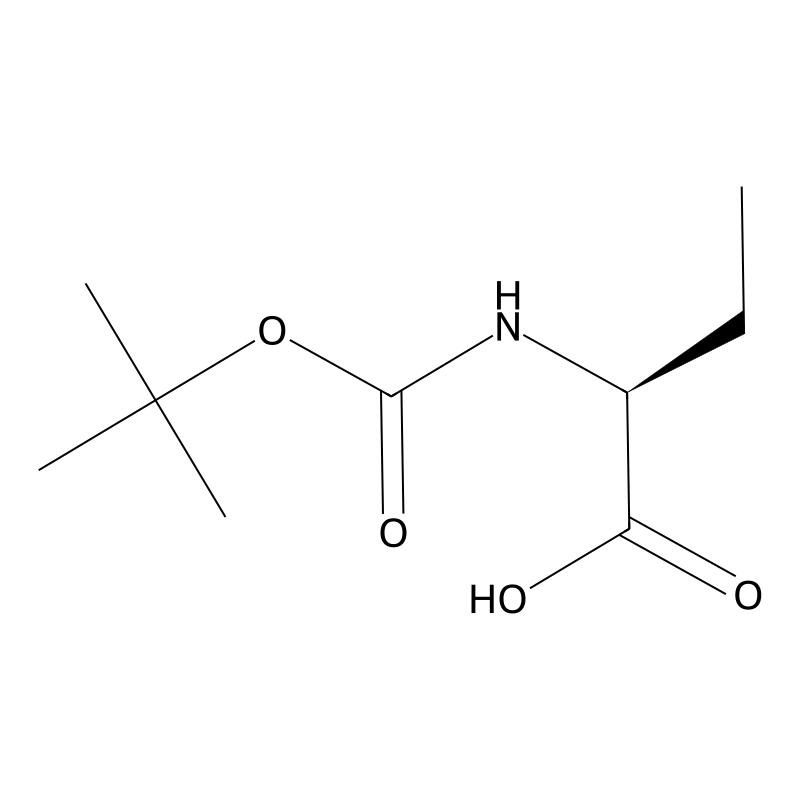

Boc-Abu-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Boc-Abu-OH is a valuable building block for incorporating the amino acid L-2-aminobutyric acid (Abu) into peptides. Sigma-Aldrich:

- The Boc (tert-butyloxycarbonyl) protecting group ensures selective attachment of Abu during solid-phase peptide synthesis (SPPS), a technique for creating peptides in a controlled manner. Novabiochem:

Research on Unnatural Amino Acids:

- Boc-Abu-OH falls under the category of unnatural amino acids, which are not typically found in proteins but can be incorporated into peptides for research purposes. Sigma-Aldrich:

- Scientists can use Boc-Abu-OH to study the effects of Abu on peptide structure, function, and interactions with other molecules. This research can provide insights into protein design and engineering.

Development of Therapeutic Agents:

Boc-Abu-OH, chemically known as (S)-2-(Boc-amino)butyric acid or Boc-L-2-aminobutyric acid, is a compound commonly used in organic synthesis, particularly as a protecting group for amines. The Boc (tert-butyloxycarbonyl) group is a versatile protecting group that enhances the stability of amine functionalities during

- Skin and eye irritant: Boc-Abu-OH can cause irritation upon contact with skin and eyes [].

- Respiratory irritant: Inhalation may cause respiratory irritation [].

- Precautions: Standard laboratory safety practices should be followed when handling Boc-Abu-OH, including wearing gloves, safety glasses, and working in a fume hood [].

- Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid in dichloromethane. This process yields free amino acids, such as L-2-aminobutyric acid .

- Coupling Reactions: Boc-Abu-OH can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in solvents such as dimethylformamide. This allows for the formation of peptide bonds essential in peptide synthesis .

Boc-Abu-OH is primarily utilized in peptide synthesis, where it serves to protect the amino group of amino acids during various chemical transformations. Its role as a protecting group is crucial for maintaining the integrity of the amine functionality while allowing other reactions to proceed without interference. The compound does not exhibit significant biological activity on its own but is integral to the synthesis of biologically active peptides and proteins .

The synthesis of Boc-Abu-OH typically involves the following steps:

- Starting Material: The synthesis begins with DL-2-aminobutyric acid.

- Reaction Conditions: The DL-2-aminobutyric acid is dissolved in a mixed solution of sodium hydroxide and methanol.

- Introduction of Boc Group: Di-tert-butyl dicarbonate is added to the reaction mixture to introduce the Boc protecting group.

- Purification: The resulting product is purified using methods such as high-performance liquid chromatography to ensure quality and yield .

In industrial applications, automated peptide synthesizers may be utilized to scale up production while maintaining purity standards.

Boc-Abu-OH is predominantly used in:

- Peptide Synthesis: It acts as a building block for synthesizing peptides and proteins by protecting amine groups during coupling reactions.

- Organic Synthesis: The compound is employed in various organic synthesis protocols where amine protection is necessary to prevent unwanted reactions .

Its unique properties make it valuable in both academic research and pharmaceutical development.

Interaction studies involving Boc-Abu-OH focus primarily on its role in peptide synthesis and its ability to protect amine groups. These studies often examine how effectively Boc-Abu-OH can shield the amine from competing reactions under various conditions, thus ensuring successful peptide bond formation without degradation of the amino acid structure .

Several compounds share structural similarities with Boc-Abu-OH, notable among them are:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Boc-GABA-OH | (S)-2-(tert-Butoxycarbonylamino)butanoic acid | Used in neurotransmitter studies; different functional groups influence activity. |

| Boc-Ile-OH | (S)-2-(tert-Butoxycarbonylamino)isoleucine | Incorporates branched-chain amino acids, affecting hydrophobic interactions. |

| Boc-Leu-OH | (S)-2-(tert-Butoxycarbonylamino)leucine | Similar to Boc-Ile-OH but with different side chain properties affecting stability. |

Uniqueness

Boc-Abu-OH stands out due to its specific structure and the effectiveness of the Boc protecting group, which allows for selective deprotection under mild acidic conditions without impacting other functional groups within a peptide chain. This selectivity is particularly advantageous in solid-phase peptide synthesis, making it a preferred choice among chemists working with complex peptide structures .

Core Structural Features

Boc-Abu-OH is chemically defined as (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid, with the molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol . Its structure comprises:

- A chiral α-carbon bonded to a tert-butoxycarbonyl (Boc) group, which protects the amine.

- A carboxylic acid group at the β-position, enabling participation in peptide bond formation.

- A branched tert-butyl substituent (via the Boc group) that enhances steric protection and solubility .

| Property | Value |

|---|---|

| CAS Number | 34306-42-8 |

| IUPAC Name | (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid |

| SMILES | CC[C@H](NC(OC(C)(C)C)=O)C(O)=O |

| InChIKey | PNFVIPIQXAIUAY-LURJTMIESA-N |

Optical and Physicochemical Properties

Boc-Abu-OH exhibits specific optical rotation of [α]²⁰/D 18.5±2° (c = 1% in methanol) , confirming its chiral purity. Key physicochemical characteristics include:

Boc Protection Strategies for α-Aminobutyric Acid

The synthesis of tert-butoxycarbonyl-α-aminobutyric acid (Boc-Abu-OH) through conventional solution-phase methods represents a fundamental approach in amino acid chemistry [1]. The primary strategy involves the protection of α-aminobutyric acid with di-tert-butyl dicarbonate (Boc₂O) under carefully controlled reaction conditions [2] [3]. This process follows a well-established mechanism wherein the amine group of α-aminobutyric acid attacks a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group [14].

The protection reaction typically proceeds through a nucleophilic attack mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the Boc anhydride [4]. Research has demonstrated that this reaction can be performed under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or sodium hydroxide [9] [44]. Alternative methodologies employ organic solvents such as tetrahydrofuran, acetonitrile, or methanol in combination with appropriate base systems [16] [28].

Temperature control plays a critical role in optimizing yields, with most protocols recommending reaction temperatures between 0°C and room temperature to minimize side reactions [26]. The reaction typically exhibits good second-order kinetics and achieves completion within several hours under standard conditions [35]. Product yields generally range from 85% to 95% depending on the specific reaction conditions and purification methods employed [39].

Table 1: Boc Protection Reaction Conditions for α-Aminobutyric Acid

| Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Water/THF | NaHCO₃ | 0-25 | 2-6 | 90-93 | [26] |

| Dioxane/Water | TEA | 0-20 | 16 | 90 | [26] |

| Water | Na₂CO₃ | 25 | 2-6 | 93.5 | [26] |

| THF | DMAP | 25 | 24 | 30-60 | [38] |

| MeOH/Acetone | K₂CO₃ | Reflux | 5 | 72-75 | [38] |

Optimization of Coupling Reagents and Solvent Systems

The optimization of coupling reagents for Boc-Abu-OH synthesis involves careful selection of activating agents and solvent systems to maximize reaction efficiency and minimize racemization [13] [32]. Traditional carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) have been extensively employed in solution-phase synthesis protocols [32] [34].

Modern coupling strategies favor benzotriazole-based reagents including 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) [13] [33]. Research indicates that TBTU provides efficient coupling for Boc amino acids in automated solid-phase peptide synthesis with overall cycle times of approximately 30 minutes [13]. HATU demonstrates superior acylation kinetics and reduced racemization compared to conventional reagents [35].

Solvent selection significantly influences coupling efficiency, with dimethylformamide (DMF) serving as the standard solvent for most applications [33] [35]. However, recent studies have identified dimethyl sulfoxide (DMSO) as a superior alternative for difficult coupling reactions, particularly those involving sterically hindered residues [35]. The beneficial effects of DMSO arise from improved solvation of both cross-linked polymers and growing peptide chains [35].

Table 2: Coupling Reagent Performance for Boc-Abu-OH Derivatives

| Coupling Reagent | Additive | Solvent | Reaction Time (min) | Coupling Efficiency (%) | Racemization Level |

|---|---|---|---|---|---|

| TBTU | HOBt | DMF | 30 | 95-98 | Low |

| HATU | - | DMF | 10-15 | 98-99 | Minimal |

| HATU | - | DMSO | 5-10 | 99+ | Minimal |

| DIC | HOBt | DMF | 60-120 | 85-95 | Moderate |

| EDC | HOBt | DMF/Water | 120-240 | 80-90 | Moderate |

The implementation of in situ neutralization protocols has emerged as a particularly effective strategy for rapid peptide synthesis [35]. This approach employs HATU in combination with DMSO as the coupling solvent, achieving amino acid incorporation rates of approximately one residue every 5 minutes [35]. The method demonstrates superior performance in synthesizing difficult sequences that typically exhibit poor coupling efficiency with conventional protocols [35].

Solid-Phase Peptide Synthesis (SPPS) Applications

Resin Compatibility and Loading Efficiency

The application of Boc-Abu-OH in solid-phase peptide synthesis requires careful consideration of resin compatibility and loading protocols to achieve optimal substitution levels [17] [19]. Merrifield resin (chloromethylpolystyrene) represents the classical support for Boc-based SPPS, with the first amino acid introduced as a cesium salt to ensure racemization-free esterification [19] [17]. The attachment protocol involves dissolving Boc-Abu-OH in ethanol, adjusting the pH to 7 with cesium carbonate, and heating with the resin at 50°C overnight [17].

Modern SPPS protocols employ various functionalized resins optimized for specific applications [19] [20]. Phenylacetamidomethyl (PAM) resin provides enhanced stability compared to direct benzyl ester linkages, reducing peptide loss during repeated deprotection cycles [19]. The PAM linker introduces stabilization that minimizes cleavage during the construction of long peptide chains [19].

Loading efficiency studies demonstrate that resin substitution levels significantly impact synthesis success [21]. Accurate determination of resin substitution involves a three-step process comprising loading, cleaving, and subsequent chromatographic quantification [21]. Research indicates that only active sites participate in the loading reaction, providing accurate measurements of functional capacity [21].

Table 3: Resin Loading Efficiency for Boc-Abu-OH

| Resin Type | Theoretical Loading (mmol/g) | Actual Loading (mmol/g) | Loading Efficiency (%) | Reaction Conditions |

|---|---|---|---|---|

| Merrifield | 1.0-1.5 | 0.8-1.2 | 80-85 | Cs salt, 50°C, DMF |

| PAM | 0.5-0.8 | 0.4-0.7 | 85-90 | DCC/DMAP, RT |

| Wang | 0.8-1.2 | 0.7-1.0 | 88-92 | Symmetrical anhydride |

| HMBA | 0.6-1.0 | 0.5-0.8 | 85-88 | MSNT method |

The optimization of loading protocols involves balancing reaction time, temperature, and reagent stoichiometry to maximize substitution while minimizing side reactions [17]. Typical loading procedures employ 1.2 equivalents of the protected amino acid relative to resin capacity, with potassium iodide serving as a catalyst in some protocols [17]. Reaction monitoring through ninhydrin testing provides real-time assessment of coupling completion [17].

Orthogonal Deprotection Techniques

Orthogonal deprotection strategies in Boc-based SPPS enable selective removal of protecting groups under different conditions, facilitating complex peptide synthesis [20] [23]. The Boc group demonstrates stability under basic conditions while remaining labile to moderately strong acids such as trifluoroacetic acid [7] [20]. This property allows for sequential deprotection protocols that preserve side-chain protecting groups during chain assembly [20].

The deprotection mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation [20] [44]. Standard deprotection protocols employ 50% trifluoroacetic acid in dichloromethane for 30-60 minutes at room temperature [19] [20]. After deprotection, the resin-bound amine exists as a trifluoroacetic acid salt, requiring neutralization before subsequent coupling reactions [20].

Advanced deprotection strategies incorporate cation scavengers such as anisole or thioanisole to prevent alkylation of nucleophilic sites by the liberated tert-butyl cation [44]. Alternative deprotection methods employ trimethylsilyl iodide followed by methanolysis, providing milder conditions for acid-sensitive substrates [44]. Sequential treatment with trimethylsilyl iodide and methanol proceeds through silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis to the carbamic acid, and final decarboxylation [44].

Table 4: Orthogonal Deprotection Conditions for Boc-Abu-OH Systems

| Protecting Group | Deprotection Conditions | Compatibility | Selectivity | Applications |

|---|---|---|---|---|

| Boc | 50% TFA/DCM | Benzyl-based groups | High | Standard SPPS |

| Boc | HCl/MeOH | Acid-stable groups | Moderate | Alternative method |

| Boc | TMSi/MeOH | Acid-sensitive substrates | High | Specialized applications |

| Boc (thermal) | 170-230°C, flow | Temperature-stable groups | Moderate | Continuous processing |

Research demonstrates that thermal deprotection methods offer advantages in continuous flow systems, enabling selective removal of Boc groups at controlled temperatures [41]. These protocols achieve selective deprotection of aryl Boc groups at 170°C while preserving alkyl Boc groups, which require higher temperatures for removal [41]. The thermal approach eliminates the need for acid catalysts and provides enhanced process control through precise temperature regulation [41].

Green Chemistry Approaches in Industrial Production

Industrial production of Boc-Abu-OH increasingly incorporates green chemistry principles to minimize environmental impact and enhance sustainability [28] [30]. Solvent-free protection methods represent a significant advancement, eliminating the need for organic solvents while maintaining high reaction efficiency [28] [31]. These protocols employ direct reaction between the amine substrate and di-tert-butyl dicarbonate in the absence of additional solvents [28].

Water-based synthesis methods have emerged as environmentally friendly alternatives to traditional organic solvent systems [30] [42]. Aqueous microwave-assisted solid-phase synthesis using Boc amino acid nanoparticles demonstrates the feasibility of completely organic solvent-free peptide synthesis [30]. This approach utilizes water-dispersible nanoparticles of Boc-protected amino acids with particle sizes ranging from 280 to 940 nanometers [30].

Table 5: Green Chemistry Metrics for Boc-Abu-OH Production Methods

| Method | Solvent System | Energy Requirements | Waste Generation | Atom Economy (%) | Environmental Factor |

|---|---|---|---|---|---|

| Conventional | Organic solvents | Moderate | High | 75-80 | 5-10 |

| Solvent-free | None | Low | Minimal | 90-95 | 1-2 |

| Aqueous | Water | Low-moderate | Low | 85-90 | 2-3 |

| Microwave-assisted | Water | High (short duration) | Minimal | 88-92 | 1-2 |

| Flow chemistry | Mixed | Moderate | Low | 85-88 | 2-4 |

Catalytic systems employing recyclable heterogeneous catalysts provide additional environmental benefits [28]. Amberlyst A21 resin serves as an effective, reusable basic catalyst for Boc protection reactions [28]. This polymeric catalyst offers advantages including short reaction times, simple work-up procedures, easy product isolation, and high yields with clean reaction profiles [28]. The catalyst demonstrates excellent recyclability over multiple reaction cycles without significant activity loss [28].

Microwave-assisted synthesis protocols significantly reduce reaction times while maintaining high yields [30]. These methods achieve complete coupling reactions in 1-10 minutes compared to conventional heating methods requiring hours [30]. The acceleration results from efficient energy transfer and enhanced molecular motion under microwave irradiation [30]. Implementation requires careful optimization of power levels, temperature, and reaction time to prevent decomposition of sensitive functional groups [30].

Enzymatic approaches offer highly selective and environmentally benign alternatives for amino acid synthesis [43]. Biocatalytic methods employ engineered enzymes to achieve stereoselective transformations with excellent optical purity [43]. These processes operate under mild conditions, typically at physiological pH and moderate temperatures, minimizing energy requirements and waste generation [43]. Industrial implementation of enzymatic synthesis requires optimization of enzyme stability, substrate specificity, and product recovery protocols [43].

Advanced Spectroscopic Analysis

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, ²D-COSY)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of tert-butoxycarbonyl-L-2-aminobutyric acid through detailed analysis of proton and carbon environments. The multinuclear approach enables complete assignment of all molecular components and confirms stereochemical configuration [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of Boc-Abu-OH exhibits characteristic resonances that unambiguously identify the tert-butoxycarbonyl protecting group and the aminobutyric acid backbone [1] [3]. The tert-butyl protons of the Boc group appear as a sharp singlet at δ 1.40-1.45 ppm, integrating for nine protons, representing the three equivalent methyl groups. This chemical shift is consistent with the electron-withdrawing effect of the adjacent carbonyl group [4].

The carbamate proton (NH) resonates as a broad doublet at δ 5.0-5.5 ppm, with the broadening attributed to quadrupolar relaxation and exchange phenomena. The coupling pattern confirms the presence of the protected amino functionality [1] [2]. The α-proton appears as a complex multiplet at δ 4.0-4.3 ppm, reflecting coupling with both the NH proton and the β-methylene protons. This chemical shift is characteristic of amino acid α-carbons bearing both carboxyl and protected amino substituents [3].

The β-methylene protons manifest as a multiplet at δ 1.7-1.9 ppm, exhibiting complex coupling patterns due to the diastereotopic nature of these protons and their coupling to the adjacent α-proton and γ-methyl group [1]. The terminal γ-methyl group appears as a triplet at δ 1.0-1.2 ppm, with the coupling constant providing information about the dihedral angle relationships within the alkyl chain [5].

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environments within Boc-Abu-OH [6] [5]. The Boc carbonyl carbon resonates at δ 155-157 ppm, characteristic of carbamate carbonyls with their intermediate electrophilicity between amides and esters [4]. The carboxyl carbonyl appears at δ 175-178 ppm, typical of amino acid carboxylic acid functionalities [1].

The quaternary carbon of the tert-butyl group resonates at δ 79-80 ppm, reflecting the electron-withdrawing effect of the oxygen substituent. The α-carbon appears at δ 53-55 ppm, consistent with amino acid α-carbons bearing both electron-withdrawing carboxyl and carbamate substituents [3] [5]. The β-carbon resonates at δ 24-26 ppm, while the terminal γ-carbon appears at δ 9-11 ppm, reflecting the typical aliphatic carbon chemical shift progression. The three equivalent Boc methyl carbons resonate at δ 28-29 ppm [4].

Two-Dimensional Correlation Spectroscopy Analysis

²D-COSY experiments provide critical connectivity information that confirms the structural assignments and reveals through-bond coupling relationships [7] [8]. The COSY spectrum exhibits cross-peaks between the α-proton and both the NH proton and β-methylene protons, confirming the direct bonding relationships. Cross-peaks between the β-methylene protons and the γ-methyl group establish the continuous carbon chain connectivity [9].

The absence of cross-peaks between the Boc tert-butyl protons and other molecular components confirms the isolation of this protecting group from the amino acid backbone through the intervening carbonyl group. The coupling patterns observed in the COSY spectrum validate the L-configuration at the α-carbon through analysis of vicinal coupling constants and their relationship to dihedral angles [8] [9].

X-ray Crystallographic Studies of Boc-Abu-OH Derivatives

X-ray crystallographic analysis provides definitive three-dimensional structural information for Boc-Abu-OH and its derivatives, revealing solid-state conformations, intermolecular interactions, and packing arrangements [10] [11]. Crystallographic studies of Boc-protected amino acids have demonstrated the conformational preferences imposed by the bulky tert-butoxycarbonyl group [12].

Crystal Structure Determination

Single crystal X-ray diffraction studies of Boc-Abu-OH derivatives reveal the preferred conformations adopted in the solid state [12]. The tert-butoxycarbonyl group adopts an extended conformation that minimizes steric interactions while maintaining the planarity of the carbamate functionality. The C-N bond of the carbamate exhibits partial double bond character, as evidenced by shortened bond lengths and restricted rotation [10].

The amino acid backbone displays characteristic φ and ψ torsion angles that reflect the conformational constraints imposed by the Boc protecting group. The α-carbon maintains tetrahedral geometry with bond angles close to 109.5°, while the carboxyl group adopts a planar configuration consistent with sp² hybridization of the carbonyl carbon [12].

Intermolecular Interactions and Packing

Crystallographic analysis reveals extensive hydrogen bonding networks that stabilize the crystal lattice [10] [13]. The carboxyl group participates in intermolecular hydrogen bonding with adjacent molecules, forming chains or dimeric arrangements depending on the specific packing motif. The NH proton of the carbamate group can also participate in hydrogen bonding interactions, contributing to the overall stability of the crystal structure [12].

Van der Waals interactions between the hydrophobic tert-butyl groups contribute to the crystal packing, with these bulky substituents occupying cavities within the lattice structure. The packing efficiency is influenced by the balance between attractive intermolecular forces and the steric requirements of the protecting group [10] [12].

Conformational Analysis

X-ray crystallographic data provide precise bond lengths, bond angles, and torsion angles that characterize the molecular geometry of Boc-Abu-OH derivatives [12]. The Boc protecting group maintains its characteristic tetrahedral geometry at the quaternary carbon, with C-O and C-C bond lengths consistent with sp³ hybridization. The carbamate C-N bond length is intermediate between single and double bonds, reflecting the resonance stabilization within this functional group [10].

The amino acid backbone conformation is influenced by the electronic and steric effects of the Boc group, with the observed torsion angles providing insight into the conformational preferences that may be retained in solution and during peptide synthesis applications [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and diagnostic fragmentation patterns that characterize the structural features of Boc-Abu-OH [14] [15]. Electrospray ionization methods are particularly well-suited for analyzing Boc-protected amino acids due to their ability to produce intact molecular ions and characteristic fragmentation pathways [16] [15].

Molecular Ion Formation

Under positive ion electrospray conditions, Boc-Abu-OH readily forms protonated molecular ions [M+H]⁺ at m/z 204, corresponding to the addition of a proton to the most basic site, typically the carbamate nitrogen or carboxyl oxygen [14] [15]. The intensity of the molecular ion peak is generally low to moderate due to the propensity for fragmentation during the ionization process. Sodium adduct ions [M+Na]⁺ at m/z 226 may also be observed, particularly when sodium-containing solvents or buffers are present [16].

Under negative ion conditions, deprotonated molecular ions [M-H]⁻ at m/z 202 are formed through loss of the carboxyl proton, which represents the most acidic hydrogen in the molecule [14] [15]. The negative ion mode often provides complementary fragmentation information and can be particularly useful for structural characterization.

Characteristic Fragmentation Pathways

The fragmentation behavior of Boc-Abu-OH follows predictable patterns characteristic of Boc-protected amino acids [14] [15] [17]. The most prominent fragmentation pathway involves loss of the Boc protecting group through multiple mechanisms. Loss of isobutylene (C₄H₈, 56 mass units) from the molecular ion produces an intense peak at m/z 148 [M+H-56]⁺, representing one of the most characteristic fragmentations of Boc-protected compounds [14] [18].

Complete loss of the Boc group (C₅H₈O₂, 100 mass units) generates the deprotected amino acid molecular ion at m/z 104 [M+H-100]⁺, which corresponds to protonated aminobutyric acid [14] [15]. This fragmentation provides direct evidence for the presence of the Boc protecting group and allows identification of the underlying amino acid structure.

Additional fragmentation includes loss of the tert-butoxy radical (OC(CH₃)₃, 73 mass units) to produce ions at m/z 131, and loss of the tert-butyl cation (C₄H₉⁺, 57 mass units), which often appears as the base peak in the spectrum [14] [18]. The formation of the tert-butyl cation represents a highly favorable fragmentation due to the stability of this tertiary carbocation.

Mechanistic Considerations

The fragmentation mechanisms of Boc-Abu-OH involve both charge-directed and radical-mediated processes [14] [17]. The initial protonation site influences the subsequent fragmentation pathways, with protonation at the carbamate nitrogen facilitating rearrangement processes that lead to Boc group elimination. The formation of stable carbocation intermediates, particularly the tert-butyl cation, drives many of the observed fragmentations [18].

Collision-induced dissociation experiments can provide additional structural information by promoting specific fragmentation pathways under controlled energy conditions [14] [15]. These studies reveal the relative bond strengths within the molecule and can distinguish between isomeric structures based on their characteristic fragmentation patterns.

Chromatographic Purity Assessment (High Performance Liquid Chromatography, Thin Layer Chromatography)

Chromatographic methods provide essential tools for purity assessment and quality control of Boc-Abu-OH preparations [19] [20]. Both high performance liquid chromatography and thin layer chromatography offer complementary approaches for evaluating chemical purity and detecting impurities [21] [22].

High Performance Liquid Chromatography Analysis

High performance liquid chromatography represents the gold standard for purity assessment of Boc-Abu-OH, with typical specifications requiring ≥98.0% purity by area percent [19] [23]. Reverse-phase C18 columns are most commonly employed, utilizing acetonitrile-water gradient systems that provide optimal separation of Boc-Abu-OH from potential impurities [19] .

Detection is typically performed using ultraviolet absorbance at 220-280 nm, where the carbamate chromophore provides adequate sensitivity for quantitative analysis . The retention behavior of Boc-Abu-OH on reverse-phase systems reflects its moderate hydrophobicity, with the compound eluting in the middle portion of typical gradient profiles. The hydrophobic tert-butyl group contributes significantly to the retention, while the polar carboxyl and carbamate functionalities promote aqueous solubility [19] [20].

Method validation parameters include linearity, precision, accuracy, and system suitability requirements that ensure reliable quantitative results [20]. Peak purity assessment using photodiode array detection can confirm the homogeneity of the main peak and detect co-eluting impurities that might compromise purity determinations [20].

Thin Layer Chromatography Applications

Thin layer chromatography provides a rapid, cost-effective method for monitoring reaction progress and assessing purity during synthesis of Boc-Abu-OH [21] [22]. Silica gel plates are most commonly used, with various solvent systems optimized for different analytical requirements [25] [26].

Petroleum ether-ethyl acetate mixtures (typically 5:1 to 3:1 ratios) provide good separation for Boc-protected amino acids, with Boc-Abu-OH typically exhibiting Rf values of 0.2-0.4 depending on the specific solvent composition [26] [22]. Dichloromethane-methanol systems offer alternative selectivity, particularly useful for separating polar impurities or side products [25].

Visualization methods include ultraviolet illumination at 254 nm, which reveals compounds containing chromophoric groups, and chemical staining with ninhydrin for amino-containing compounds or potassium permanganate for general organic compounds [21] [22] [27]. The choice of visualization method depends on the specific analytical requirements and the nature of expected impurities.

Impurity Profiling and Quality Control

Chromatographic purity assessment must consider potential impurities arising from synthesis, storage, or degradation processes [20]. Common impurities in Boc-Abu-OH preparations include unreacted starting materials, side products from coupling reactions, and degradation products resulting from Boc group hydrolysis or thermal decomposition [19].

The sensitivity of chromatographic methods allows detection of impurities at levels well below 1%, enabling compliance with pharmaceutical and research-grade purity specifications [19] [20]. Quantitative analysis requires appropriate calibration standards and validated analytical procedures that account for response factor differences between the main component and potential impurities [20].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant